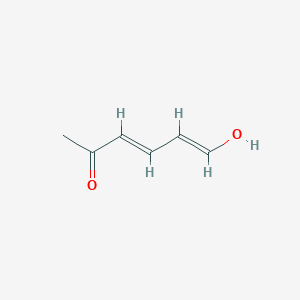
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that is commonly known as HHD. It is a yellowish-brown oily substance that is soluble in organic solvents such as ethanol and ether. HHD has been found to have various scientific research applications, including being used as a precursor in the synthesis of various organic compounds.
Scientific Research Applications
HHD has been found to have various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. HHD has also been studied for its potential use as a chiral ligand in asymmetric catalysis. Additionally, HHD has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Mechanism Of Action
The mechanism of action of HHD is not fully understood. However, studies have shown that HHD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. HHD has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical And Physiological Effects
HHD has been found to have various biochemical and physiological effects. Studies have shown that HHD can reduce oxidative stress and inflammation in vitro and in vivo. HHD has also been found to have neuroprotective effects, including protecting against neuronal damage caused by oxidative stress and reducing the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using HHD in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, HHD is relatively stable and can be stored for long periods without degradation. However, one limitation of using HHD is its cost, which can be prohibitive for some research projects.
Future Directions
There are several future directions for the study of HHD. One direction is to further investigate its antioxidant and anti-inflammatory properties and its potential use as a therapeutic agent for various diseases. Another direction is to study the potential use of HHD as a chiral ligand in asymmetric catalysis. Additionally, future studies could investigate the synthesis of HHD derivatives with improved properties and potential applications.
Synthesis Methods
The synthesis method of HHD involves the condensation of malonic acid with acetylacetone in the presence of a base, followed by dehydration and decarboxylation. The resulting product is HHD. This method has been found to be efficient and yields a high purity of HHD.
properties
CAS RN |
102605-99-2 |
|---|---|
Product Name |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
InChI Key |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
Canonical SMILES |
CC(=O)C=CC=CO |
synonyms |
2,4-Hexadienal, 5-hydroxy-, (Z,Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
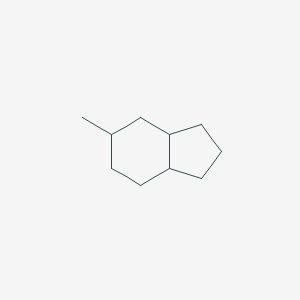
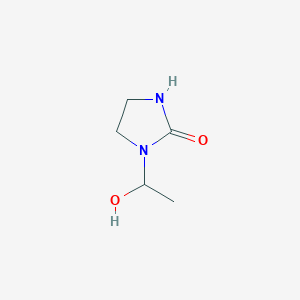


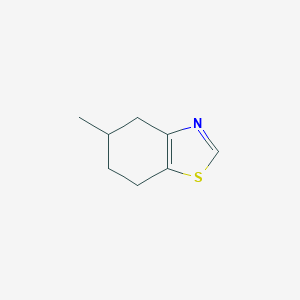
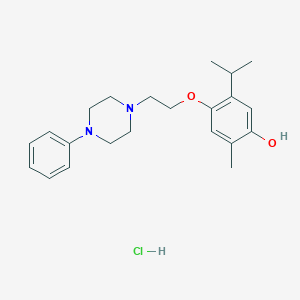
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
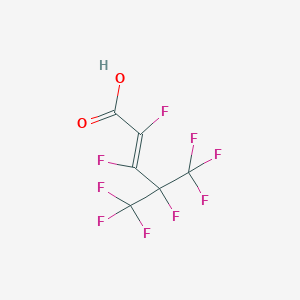
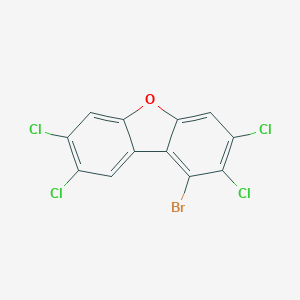
![1-[2-(2-Pyrrolidin-1-ylethoxy)ethyl]pyrrolidine](/img/structure/B11492.png)
![N-[1-(2,5-dimethyl-1H-pyrrol-3-yl)ethylidene]-N-methylamine](/img/structure/B11493.png)
